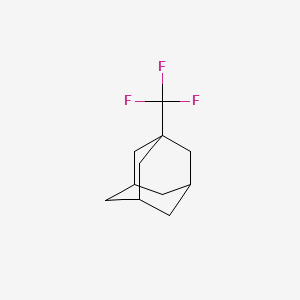

1-(Trifluoromethyl)adamantane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAALDLKZSIOJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508510 | |

| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40556-44-3 | |

| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethyl)adamantane: Properties and Applications

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount to achieving desired physicochemical and biological properties. The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has garnered significant attention for its ability to favorably modulate the characteristics of active molecules.[1][2] When combined with the potent electronic influence of a trifluoromethyl (CF₃) group, the resulting molecule, 1-(Trifluoromethyl)adamantane, emerges as a building block of considerable interest. This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis, and critical applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The unique combination of the bulky, non-polar adamantane core and the highly electronegative trifluoromethyl group imparts a distinct set of physical and chemical properties to this compound. These properties are fundamental to its behavior in both chemical reactions and biological systems.

Key physicochemical data are summarized below:

| Property | Value | Source |

| CAS Number | 40556-44-3 | [3][4] |

| Molecular Formula | C₁₁H₁₅F₃ | [3] |

| Molecular Weight | 204.23 g/mol | [3][4] |

| Boiling Point | 188.1 ± 35.0 °C (Predicted) | [3] |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White crystalline solid (typical for adamantanes) | [5][6] |

| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents. | [5][6] |

The high lipophilicity, conferred by the adamantane cage, is a defining feature. Adamantane itself has a calculated LogP (octanol/water partition coefficient) of approximately 3.8 to 4.2.[7][8][9] The addition of the CF₃ group, which is also lipophilic, further enhances this characteristic. This property is crucial for applications requiring penetration of lipid membranes, such as the blood-brain barrier.[1]

Spectroscopic Profile

For unambiguous identification and characterization, a clear understanding of the spectroscopic signature of this compound is essential.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the adamantane cage. Protons on the adamantane skeleton will appear as broad multiplets in the aliphatic region (typically 1.5-2.5 ppm). The specific chemical shifts are influenced by the electron-withdrawing effect of the CF₃ group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the bridgehead and methylene carbons of the adamantane cage. The carbon atom directly bonded to the CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms and will be shifted downfield.

-

¹⁹F NMR: The fluorine NMR spectrum is the most direct method for observing the trifluoromethyl group. It will show a singlet at a chemical shift characteristic for a CF₃ group attached to a tertiary aliphatic carbon. For comparison, the ¹⁹F NMR spectrum of 1,3,5-trifluoroadamantane has been reported.[10]

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves the introduction of the trifluoromethyl group onto a pre-existing adamantane core. One common strategy involves the fluorination of a corresponding carboxylic acid derivative.

Representative Synthetic Protocol

A facile synthesis for related compounds like 1-fluoro-3-(trifluoromethyl)adamantane has been developed, which relies on the fluorination of 3-hydroxyadamantane-1-carboxylic acid.[11][12] This highlights a general approach where a functionalized adamantane is used as a starting point for introducing the trifluoromethyl group. For example, 1-adamantanecarboxylic acid can be converted to its corresponding acyl halide, which can then be subjected to trifluoromethylation using various reagents.

Diagram of a General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

The reactivity of the adamantane cage is influenced by the strong electron-withdrawing nature of the CF₃ group. This effect deactivates the adamantane skeleton towards electrophilic substitution at other positions.

Applications in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a strategic building block in medicinal chemistry. The incorporation of this moiety into a drug candidate can profoundly and beneficially alter its pharmacological profile.

Role as a Bioisostere

The 1-(Trifluoromethyl)adamantyl group can be considered a bioisostere for other bulky, lipophilic groups, such as the tert-butyl group. However, its unique electronic properties and metabolic stability often provide distinct advantages. The CF₃ group is significantly more stable to metabolic oxidation compared to a methyl group, a strategy often referred to as "metabolic switching".[13]

Impact on Pharmacokinetic Properties (ADMET)

-

Metabolic Stability: The adamantane cage itself is highly resistant to metabolic degradation.[1] The carbon-fluorine bonds of the CF₃ group are exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[13] This combination results in molecules with significantly enhanced metabolic stability, leading to longer half-lives and improved bioavailability.[13][14][15]

-

Lipophilicity and Permeability: The high lipophilicity of the 1-(Trifluoromethyl)adamantyl group can enhance a drug's ability to cross cellular membranes and biological barriers like the blood-brain barrier.[1] This is a critical parameter for drugs targeting the central nervous system (CNS).

-

Binding and Potency: The rigid, three-dimensional structure of the adamantane cage allows for precise positioning of the molecule within a target's binding pocket, potentially leading to increased potency and selectivity.[1][2] The electron-withdrawing CF₃ group can also modulate pKa and engage in specific electronic interactions with the target protein, further enhancing binding affinity.[16]

Diagram of Structure-Property Relationships in Drug Design

Sources

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. adamantane, 281-23-2 [thegoodscentscompany.com]

- 8. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Adamantane(281-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Sci-Hub. Facile synthesis of 3-(trifluoromethyl)adamantane derivatives / Journal of Fluorine Chemistry, 2017 [sci-hub.st]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the NMR Spectral Data of 1-(Trifluoromethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid cage, has captivated the minds of chemists for decades. Its unique structural properties have led to its incorporation into a myriad of applications, most notably in the realm of medicinal chemistry, where it serves as a crucial pharmacophore in several approved drugs. The introduction of a trifluoromethyl (CF3) group, a bioisostere of a methyl group with profoundly different electronic properties, onto the adamantane framework, gives rise to 1-(trifluoromethyl)adamantane. This modification can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of considerable interest for drug discovery and materials science.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of the underlying principles that govern the spectral features of this fascinating molecule. We will delve into the causality behind experimental choices and provide a self-validating framework for the interpretation of its 1H, 13C, and 19F NMR spectra.

The Molecule: Structure and Significance

This compound possesses a highly symmetrical and strain-free tricyclic alkane core with a trifluoromethyl group situated at one of the four equivalent bridgehead positions. This rigid structure is key to its utility, as it restricts conformational flexibility, often leading to more specific interactions with biological targets.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Field-Proven Protocol

While various methods for the trifluoromethylation of organic molecules exist, a reliable and scalable synthesis of this compound can be achieved from the commercially available 1-adamantanecarboxylic acid. This multi-step process leverages well-established organofluorine chemistry.

Experimental Protocol:

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

-

To a solution of 1-adamantanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 1-adamantanecarbonyl chloride, which is typically used in the next step without further purification.

Step 2: Trifluoromethylation using a Ruppert-Prakash Reagent

-

Dissolve the crude 1-adamantanecarbonyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) (1.5-2.0 eq) in THF to the reaction mixture.

-

Slowly add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the trifluoromethylation.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

NMR Spectroscopy: Principles and Experimental Considerations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR provides a complete picture of its molecular architecture.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. The adamantane cage contains three distinct types of protons:

-

Methine protons (CH): Three equivalent protons at the bridgehead positions (C3, C5, C7).

-

Axial methylene protons (CH2): Six equivalent protons in axial positions.

-

Equatorial methylene protons (CH2): Six equivalent protons in equatorial positions.

The strong electron-withdrawing nature of the CF3 group will deshield the neighboring protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted adamantane.

13C NMR Spectroscopy

The 13C NMR spectrum will reveal the carbon framework of the molecule. Due to the C3v symmetry of this compound, four distinct carbon signals are expected for the adamantane cage, in addition to the signal for the trifluoromethyl carbon. The carbon atoms are labeled as follows:

-

C1: The bridgehead carbon attached to the CF3 group.

-

C2: The three equivalent methylene carbons adjacent to C1.

-

C3: The three equivalent methine carbons.

-

C4: The three equivalent methylene carbons.

-

CF3: The carbon of the trifluoromethyl group.

The CF3 group will exert a significant deshielding effect on the directly attached carbon (C1) and a smaller effect on the carbons further away. The CF3 carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

19F NMR Spectroscopy

19F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[1] For this compound, a single signal is expected in the 19F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the CF3 group.

Predicted NMR Spectral Data

In the absence of a complete, publicly available experimental dataset, the following NMR spectral data for this compound are predicted based on the known spectra of adamantane and the established substituent chemical shift (SCS) effects of the trifluoromethyl group.

Predicted 1H NMR Spectral Data

Solvent: CDCl3, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.15 | Broad singlet | 3H | Methine (CH) |

| ~ 1.95 | Multiplet | 6H | Axial Methylene (CH2) |

| ~ 1.80 | Multiplet | 6H | Equatorial Methylene (CH2) |

Rationale for Predictions: The chemical shifts of unsubstituted adamantane are approximately 1.87 ppm (methine) and 1.76 ppm (methylene).[2] The electron-withdrawing CF3 group is expected to cause a downfield shift for all protons, with the effect diminishing with distance.

Predicted 13C NMR Spectral Data

Solvent: CDCl3, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 125 | Quartet (1JCF ≈ 275 Hz) | CF3 |

| ~ 45 | Singlet | C1 |

| ~ 38 | Singlet | C4 |

| ~ 32 | Singlet | C2 |

| ~ 29 | Singlet | C3 |

Rationale for Predictions: The 13C chemical shifts of adamantane are 28.46 ppm (methine) and 37.85 ppm (methylene).[2] The CF3 group will significantly deshield C1. The CF3 carbon signal will be split into a quartet by the three fluorine atoms with a large one-bond coupling constant (1JCF).

Predicted 19F NMR Spectral Data

Solvent: CDCl3, Reference: CFCl3 (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | Singlet | CF3 |

Rationale for Predictions: The chemical shift of trifluoromethyl groups attached to sp3-hybridized carbons typically falls in the range of -60 to -80 ppm relative to CFCl3.[3][4] The absence of any neighboring fluorine atoms results in a singlet.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following general protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H and 13C NMR, if quantitative analysis or precise referencing is required.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical parameters on a 100 MHz spectrometer: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

-

19F NMR Acquisition:

-

Acquire a one-dimensional 19F NMR spectrum. Proton decoupling is generally not necessary unless fine couplings are being investigated.

-

Typical parameters on a 376 MHz spectrometer: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds. 19F NMR is a sensitive nucleus, so a relatively small number of scans is usually sufficient.

-

Sources

Foreword: The Strategic Value of the Trifluoromethyl Adamantyl Moiety

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Trifluoromethyl)adamantane

In the landscape of modern drug discovery and materials science, the adamantane cage is a uniquely valuable scaffold. Its rigid, three-dimensional structure and high lipophilicity can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved tissue distribution.[1] When this cage is functionalized with a trifluoromethyl (CF₃) group—a potent bioisostere for groups like ethyl or isopropyl—the resulting molecule becomes a powerful building block. The CF₃ group's strong electron-withdrawing nature and ability to modulate properties like pKa, binding affinity, and membrane permeability make this compound a high-value target for synthetic chemists aiming to create novel therapeutics and advanced materials.[2][3]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, framed from an application-focused perspective. We will move beyond a simple recitation of steps to explore the underlying strategic decisions, mechanistic considerations, and characterization logic essential for success in the laboratory.

Part 1: Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two primary strategic directions:

-

Direct C-H Functionalization: This "top-down" approach involves the direct substitution of a tertiary C-H bond on the adamantane core with a CF₃ group.

-

Functional Group Interconversion: A "bottom-up" strategy that begins with a pre-functionalized adamantane at the C1 position (e.g., a carboxylic acid) and converts this group into the target trifluoromethyl moiety.

The Allure and Challenge of Direct C-H Trifluoromethylation

Directly converting a C-H bond to a C-CF₃ bond is the most atom-economical route. Modern methodologies like photoredox and electrochemical catalysis have made this increasingly feasible.

-

Photoredox Catalysis: This approach uses a photocatalyst that, upon excitation by visible light, can generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I or CF₃SO₂Cl).[2][4][5][6] This radical can then attack the electron-rich tertiary C-H bond of adamantane.

-

Electrochemical Methods: Anodic oxidation can be used to selectively functionalize adamantane at its tertiary positions.[7][8] Using specific electrolytes and a trifluoromethyl source, this method offers a reagent-light pathway.[9][10][11]

Causality Behind the Choice: While elegant, these direct methods face a significant challenge with an unsubstituted adamantane substrate: selectivity . Adamantane possesses four identical tertiary bridgehead positions (C1, C3, C5, C7). A radical or oxidative process is likely to produce a statistical mixture of mono-, di-, tri-, and even tetra-trifluoromethylated products, creating a difficult purification challenge. Therefore, while promising for substrates with a single reactive site, this strategy is less ideal for the clean, scalable synthesis of the mono-substituted target.

Functional Group Interconversion: A Pathway of Control

A more controlled and predictable synthesis begins with 1-adamantanecarboxylic acid, a readily available starting material.[12][13] This strategy ensures that functionalization occurs exclusively at the C1 position. Our recommended pathway involves two key transformations:

-

Formation of an Intermediate: Conversion of the carboxylic acid to an activated intermediate, specifically 1-adamantyl trifluoromethyl ketone.

-

Deoxygenative Transformation: Conversion of the trifluoromethyl ketone to the final this compound.

This multi-step approach is chosen for its superior control over regioselectivity, making it the preferred method for producing a pure, well-characterized final product.

Caption: Recommended synthetic workflow for this compound.

Part 2: Detailed Synthetic Protocols & Mechanistic Insights

This section details the step-by-step laboratory procedures based on the functional group interconversion strategy.

Step 1: Synthesis of Methyl 1-Adamantanecarboxylate

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. Esterification prevents the acidic proton from interfering with the strongly basic conditions of the subsequent trifluoromethylation step.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-adamantanecarboxylic acid (1.0 eq) in methanol (approx. 5 mL per gram of acid).

-

Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. This avoids using aqueous HCl, which could be difficult to remove.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting methyl 1-adamantanecarboxylate is typically of sufficient purity to proceed to the next step.

Step 2: Nucleophilic Trifluoromethylation to 1-Adamantyl Trifluoromethyl Ketone

This is the key C-CF₃ bond-forming step. We utilize fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source.[14] A strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is required to deprotonate the fluoroform, generating the transient trifluoromethyl anion (CF₃⁻).

Protocol:

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add dry triglyme and cool to -40 °C (acetonitrile/dry ice bath).

-

Reagent Addition: Add methyl 1-adamantanecarboxylate (1.0 eq) followed by the slow, portion-wise addition of KHMDS (1.5 eq).

-

Trifluoromethylation: Bubble fluoroform gas (HCF₃, approx. 1.5 eq) through the reaction mixture for 1-2 hours while maintaining the temperature at -40 °C. Rationale: Triglyme is used as the solvent to effectively chelate the potassium cation, enhancing the reactivity of the base. The low temperature is critical to prevent the decomposition of the CF₃⁻ anion into difluorocarbene (:CF₂).

-

Quench & Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure 1-adamantyl trifluoromethyl ketone.[14]

Caption: Mechanism of trifluoromethyl ketone formation.

Step 3: Deoxygenative Conversion to this compound

The conversion of a non-enolizable trifluoromethyl ketone to the corresponding trifluoromethyl alkane is a challenging transformation. Standard ketone reductions (e.g., Wolff-Kishner) are often ineffective due to the stability of the C=O bond, which is highly polarized by the adjacent CF₃ group. A modern approach involves deoxygenative functionalization.

Expert Insight: While a direct, one-pot deoxygenative fluorination is the goal, a robust, high-yielding protocol for this specific substrate is not yet widely established. A plausible approach is a two-step sequence involving reduction to the alcohol followed by deoxygenative fluorination.

Proposed Protocol (Based on Modern Deoxyfluorination Principles):

-

Reduction to Alcohol:

-

Dissolve 1-adamantyl trifluoromethyl ketone (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir for 1-2 hours until the reaction is complete.

-

Perform a standard aqueous workup to isolate the secondary alcohol, 1-(1-adamantyl)-2,2,2-trifluoroethanol.

-

-

Deoxyfluorination:

-

This step requires a potent deoxyfluorination reagent. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally stable choice.[15]

-

Dissolve the alcohol (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool to 0 °C and add Deoxo-Fluor® (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into a cooled, saturated NaHCO₃ solution.

-

Extract with dichloromethane, dry the organic layer, and concentrate.

-

Purify the final product by column chromatography or sublimation to yield this compound.

-

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product. The unique spectroscopic signature of the CF₃ group is a key diagnostic tool.

Spectroscopic Analysis

The expected data for this compound are summarized below. These are predictive values based on adamantane's known spectrum and the typical influence of a CF₃ substituent.

| Technique | Expected Observations |

| ¹H NMR | Two broad singlets or multiplets are expected, similar to adamantane itself but with slight downfield shifts due to the inductive effect of the CF₃ group. The 6 protons on the CH₂ groups adjacent to the C-CF₃ bridgehead will appear at a different chemical shift than the other 9 protons. |

| ¹³C NMR | Expect four distinct signals: one for the quaternary carbon attached to the CF₃ group (C1), which will appear as a quartet due to ¹JCF coupling; and three signals for the CH (C3, C5, C7) and CH₂ carbons of the adamantane cage. |

| ¹⁹F NMR | A single, sharp singlet is expected. The chemical shift provides definitive confirmation of the trifluoromethyl environment.[16][17] |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed. Key fragmentation would likely involve the loss of the CF₃ radical (M - 69) to give the stable 1-adamantyl cation (m/z = 135), which is typically the base peak for 1-substituted adamantanes.[18][19] |

Predicted NMR Data Summary:

| Nucleus | Position | Expected δ (ppm) | Multiplicity | J Coupling (Hz) |

| ¹³C | C-CF₃ | ~90-100 | Quartet (q) | ¹JCF ≈ 280-290 |

| ¹³C | CH | ~30-35 | - | - |

| ¹³C | CH₂ (adjacent) | ~40-45 | - | - |

| ¹³C | CH₂ (distal) | ~28-32 | - | - |

| ¹⁹F | -CF₃ | ~ -70 to -80 | Singlet (s) | - |

Physical Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₁₅F₃ | - |

| Molar Mass | 204.23 g/mol | [7] |

| Appearance | White crystalline solid or colorless oil | [7] |

| Boiling Point | ~188 °C (Predicted) | [7] |

| Density | ~1.22 g/cm³ (Predicted) | [7] |

Conclusion

The synthesis of this compound is a strategically important endeavor for chemists in drug discovery and materials science. While direct C-H functionalization presents an atom-economical ideal, a functional group interconversion strategy starting from 1-adamantanecarboxylic acid offers a more controlled, reliable, and scalable laboratory synthesis. The key steps—esterification, nucleophilic trifluoromethylation with fluoroform, and a final deoxygenative transformation—provide a logical pathway to the target molecule. Rigorous characterization, particularly using ¹⁹F NMR and mass spectrometry, is critical for verifying the structure and purity of this valuable chemical building block.

References

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. [Link]

-

Zhyhadlo, Y. Y., Gaidai, A. V., Levandovskiy, I. A., Bezdudny, A. V., & Rassukana, Y. V. (2017). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. Journal of Fluorine Chemistry, 201, 11–14. [Link]

-

ChemBK. (2024). Trifluoromethyl adamantane. [Link]

-

Fuchigami, T., Tajima, T., & Konno, A. (2008). Selective Fluorination of Adamantanes by an Electrochemical Method. The Journal of Organic Chemistry, 73(11), 4186–4189. [Link]

-

Choi, J., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science. [Link]

-

PrepChem. (n.d.). Synthesis of N-(4-Trifluoromethylphenyl)-1-adamantanecarboxamide. [Link]

-

Xu, M. Z., Huang, W., & Chen, J. R. (2016). Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent. Organic Letters, 18(1), 148-151. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]

-

Tanaka, H., Kurosawa, M. B., Shimoyama, S., & Yamaguchi, J. (2021). Deoxygenative functionalization of trifluoromethyl ketones. Organic & Biomolecular Chemistry, 19(30), 6589-6593. [Link]

-

Ma, J. A., & Cahard, D. (2004). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 3, 9. [Link]

-

Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University. [Link]

-

Lum, Y., & Wu, J. (2023). Electrophotochemical Trifluoromethylation of Arenes. ChemistryViews. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. ResearchGate. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-8. [Link]

-

Umemoto, T., & Singh, R. P. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 255-256, 110497. [Link]

-

Tanaka, H., Kurosawa, M. B., Shimoyama, S., & Yamaguchi, J. (2021). Deoxygenative Functionalization of Trifluoromethyl Ketones. ResearchGate. [Link]

-

Matoušek, V., Togni, A., & Sedlák, M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]

-

Foroozandeh, M., & Kirschner, K. N. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 9(1), 3338. [Link]

-

Xu, M. Z., Huang, W., & Chen, J. R. (2016). Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent. ResearchGate. [Link]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Daa, E. D., & Baran, P. S. (2012). Innate C-H trifluoromethylation of heterocycles. Nature, 492(7427), 95–99. [Link]

-

Rijs, A. M., Oomens, J., & Ubachs, W. (2011). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 12(10), 1894–1900. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Wang, F., & Lei, A. (2018). Electrochemical intermolecular trifluoromethylimination of alkenes. Green Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Fluoroadamantane. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Adamantane. PubChem Compound Database. [Link]

-

NIST. (n.d.). Adamantane. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2004). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ChemMedChem, 1(1), 33-45. [Link]

-

Journot, G., & Boyars, A. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12613–12618. [Link]

-

Le, C., & MacMillan, D. W. C. (2018). The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)-H trifluoromethylation. Journal of the American Chemical Society, 140(42), 13882-13886. [Link]

-

NIST. (n.d.). 1-Fluoroadamantane. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

-

Xu, K., & Chen, J. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry, 86(22), 16187–16194. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430–437. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective fluorination of adamantanes by an electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Table 1 from Selective fluorination of adamantanes by an electrochemical method. | Semantic Scholar [semanticscholar.org]

- 9. Electrophotochemical Trifluoromethylation of Arenes - ChemistryViews [chemistryviews.org]

- 10. Electrochemical intermolecular trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Electrochemical Trifluoromethylation of Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 14. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 15. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 16. azom.com [azom.com]

- 17. biophysics.org [biophysics.org]

- 18. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adamantane [webbook.nist.gov]

The Adamantane Cage Rattled: A Technical Guide to the Elucidation of the Crystal Structure of 1-(Trifluoromethyl)adamantane

Abstract

1-(Trifluoromethyl)adamantane stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. Its unique combination of a rigid, lipophilic adamantane core and the strongly electron-withdrawing trifluoromethyl group imparts desirable properties for drug development, including metabolic stability and enhanced binding affinities. Despite its importance, the definitive solid-state structure, as determined by single-crystal X-ray diffraction, remains elusive in the public domain. This technical guide addresses this knowledge gap by providing a comprehensive framework for the de novo determination of its crystal structure. We present a hypothesized structural analysis based on analogous compounds, a detailed experimental protocol for synthesis, crystallization, and diffraction analysis, and a discussion of the anticipated intermolecular interactions that govern its crystal packing. This document is intended to serve as a roadmap for researchers in crystallography, organic synthesis, and pharmaceutical development.

Introduction: The Significance of this compound

The adamantane moiety, a perfectly symmetrical, strain-free diamondoid hydrocarbon, has proven to be a valuable scaffold in drug design. Its rigid and lipophilic nature allows it to serve as a robust anchoring group in biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles. The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, further enhances its utility. The -CF3 group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a powerful tool in the medicinal chemist's arsenal.

This compound, therefore, represents a fundamental building block for a new generation of pharmaceuticals and advanced materials. A definitive understanding of its three-dimensional structure in the solid state is paramount for:

-

Rational Drug Design: Knowledge of the precise molecular geometry and intermolecular interactions can inform the design of more potent and selective drug candidates.

-

Crystal Engineering: Understanding the packing motifs of this fundamental structure can guide the design of co-crystals and polymorphs with tailored physical properties, such as solubility and bioavailability.

-

Materials Science: The predictable rigidity and packing of adamantane derivatives are being explored for the development of novel polymers and crystalline materials.

This guide provides the necessary theoretical and practical framework to move from the synthesized compound to a fully refined crystal structure.

Hypothesized Crystal Structure and Intermolecular Interactions

In the absence of an experimentally determined structure for this compound, we can infer its likely crystallographic properties by examining closely related, structurally characterized adamantane derivatives. The overall shape of the molecule is roughly spherical, which suggests a tendency towards high-symmetry space groups and efficient packing.

Anticipated Packing Motifs

The dominant intermolecular interactions are expected to be van der Waals forces, given the hydrocarbon-rich surface of the adamantane cage. The introduction of the trifluoromethyl group, however, introduces the potential for weaker, directional interactions, such as C-H···F and F···F contacts. Analysis of fluorinated organic molecules in the Cambridge Structural Database (CSD) suggests that these interactions, while weak, can play a significant role in dictating the final crystal packing arrangement.

We hypothesize that the crystal structure of this compound will likely adopt a body-centered cubic (BCC) or a related high-symmetry arrangement, similar to adamantane itself at room temperature, but with potential distortions to accommodate the trifluoromethyl groups. The -CF3 groups may engage in weak hydrogen bonding with the C-H groups of neighboring adamantane cages, leading to a more ordered and dense packing than would be expected from purely non-directional van der Waals forces.

Comparative Crystallographic Data of Adamantane Derivatives

To provide a quantitative basis for our predictions, the following table summarizes the crystallographic data for adamantane and several of its 1-substituted derivatives. This data serves as a benchmark for what might be expected for this compound.

| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Adamantane | C₁₀H₁₆ | Fm-3m | 9.426 | 9.426 | 9.426 | 90 | 4 | [CSD: ADAMAN08] |

| 1-Adamantanol | C₁₀H₁₆O | P-42₁c | 17.59 | 17.59 | 6.86 | 90 | 16 | [CSD: ADMANL01] |

| 1-Adamantane-carboxylic acid | C₁₁H₁₆O₂ | P2₁/c | 6.81 | 14.12 | 10.74 | 105.9 | 4 | [CSD: ADMACA01] |

| 1-Bromoadamantane | C₁₀H₁₅Br | P-42₁c | 17.15 | 17.15 | 6.78 | 90 | 16 | [CSD: BROMAD01] |

This table presents a selection of adamantane derivatives to illustrate the influence of substituents on the crystal packing. Data is sourced from the Cambridge Structural Database (CSD).

Experimental Workflow for Crystal Structure Determination

The following section provides a detailed, step-by-step protocol for the de novo determination of the crystal structure of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the trifluoromethylation of a suitable adamantane precursor, such as 1-adamantanol or 1-adamantanecarboxylic acid. A common method is the use of a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.

Protocol 1: Synthesis via Trifluoromethylation of 1-Adamantanol

-

Reactant Preparation: In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve 1-adamantanol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: Add potassium tert-butoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Trifluoromethylation: Cool the reaction mixture to 0 °C and slowly add trifluoromethyltrimethylsilane (TMSCF₃) (1.2 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Crystallization

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Given the volatility of many small adamantane derivatives, slow evaporation and vapor diffusion are promising techniques.[1]

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of this compound in a range of high-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). An ideal solvent will dissolve the compound moderately at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Evaporation Control: Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.

Protocol 3: Crystallization by Vapor Diffusion

-

Solution Preparation: In a small, open vial, dissolve a few milligrams of this compound in a minimal amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene).

-

Outer Vial Setup: Place this inner vial inside a larger, sealable vial or jar containing a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane).

-

Diffusion: Seal the outer container. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

Incubation: Store in a stable, vibration-free location and monitor for crystal growth.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure solution.

Protocol 4: Data Collection and Structure Refinement

-

Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in its largest dimension) under a microscope and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is suitable. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

-

Structure Solution: Solve the crystal structure using direct methods or dual-space recycling algorithms (e.g., using software like SHELXT or Olex2). This will provide an initial model of the atomic positions.

-

Structure Refinement: Refine the structural model against the experimental data by full-matrix least-squares on F². Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Validation and Finalization: Validate the final structure using tools like PLATON and checkCIF. The final crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualization of Key Structures and Workflows

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

Figure 2: Experimental workflow for crystal structure determination.

Conclusion

The determination of the crystal structure of this compound is a critical step towards fully harnessing its potential in medicinal chemistry and materials science. While an experimental structure is not yet available, this guide has provided a robust framework for its elucidation. By leveraging knowledge from analogous structures, employing rigorous synthesis and crystallization protocols, and applying standard single-crystal X-ray diffraction techniques, the scientific community can fill this important gap in our understanding of this versatile molecule. The insights gained from its solid-state structure will undoubtedly accelerate the development of novel drugs and materials built upon the adamantane scaffold.

References

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). National Institutes of Health. [Link]

-

Substituent effect on the packing architecture of adamantane and memantine derivatives of sulfonamide molecular crystals. (2020). CrystEngComm, 22(34), 5625-5638. [Link]

-

Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. (2017). Journal of Fluorine Chemistry, 203, 137-142. [Link]

-

Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. (2019). CrystEngComm, 21(3), 456-469. [Link]

-

Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Entry ADAMAN08, BROMAD01, ADMANL01, ADMACA01. [Link]

Sources

The Strategic Application of 1-(Trifluoromethyl)adamantane in Modulating Lipophilicity for Modern Drug Design

An In-Depth Technical Guide:

Abstract

In the landscape of contemporary drug discovery, the modulation of a molecule's physicochemical properties is a paramount challenge. Lipophilicity, a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile, requires precise control to achieve optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. The 1-(Trifluoromethyl)adamantane (TFM-Ad) moiety has emerged as a uniquely powerful tool in this context. It serves as a bioisostere for common lipophilic groups, such as tert-butyl, but offers a distinct and often superior profile. This guide provides an in-depth analysis of the TFM-Ad group, detailing its impact on lipophilicity, metabolic stability, and target engagement. It further presents validated experimental protocols for quantifying its effects and reviews case studies that underscore its strategic value in overcoming complex medicinal chemistry challenges.

Introduction: Navigating the Lipophilicity Tightrope in Drug Discovery

The "Lipinski's Rule of Five" brought early attention to the importance of physicochemical properties in determining oral bioavailability. Among these, lipophilicity, often expressed as the octanol-water partition coefficient (LogP), stands out. While a certain degree of lipophilicity is essential for membrane permeation and reaching intracellular targets, excessive lipophilicity—often termed "molecular obesity"—can lead to a cascade of undesirable effects:

-

Poor Aqueous Solubility: Hinders formulation and administration.

-

Increased Metabolic Liability: Highly lipophilic compounds are more readily sequestered and metabolized by cytochrome P450 (CYP) enzymes in the liver.

-

Promiscuous Target Binding: Can lead to off-target toxicity.

-

Enhanced Plasma Protein Binding: Reduces the free concentration of the drug available to exert its therapeutic effect.

Medicinal chemists have traditionally employed groups like tert-butyl or adamantyl to increase the lipophilicity and steric bulk of a lead compound. However, these purely hydrocarbon moieties are often susceptible to metabolic oxidation. The this compound group offers a sophisticated alternative, combining the rigid, space-filling nature of the adamantane cage with the metabolic blocking and electron-withdrawing properties of the trifluoromethyl group. This unique combination allows for a significant increase in lipophilicity while simultaneously enhancing metabolic stability, a duality that is highly sought after in drug design.

Physicochemical Profile of this compound

The strategic advantage of the TFM-Ad group stems from its unique structural and electronic properties.

-

Structure and Geometry: The adamantane cage is a rigid, diamondoid structure, which makes it an excellent scaffold for filling deep, hydrophobic binding pockets in target proteins. Its three-dimensional nature is a significant departure from the more planar aromatic rings often used to build lipophilicity. This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.

-

Electronic Effects: The strongly electron-withdrawing trifluoromethyl (CF₃) group significantly alters the electronic character of the adamantane cage. It lowers the pKa of adjacent functional groups and, most critically, renders the adamantane core highly resistant to oxidative metabolism by CYP enzymes, which typically target electron-rich C-H bonds.

-

Lipophilicity: The TFM-Ad group is profoundly lipophilic. Its calculated LogP (cLogP) is substantially higher than that of its common bioisosteres. This property is key to its ability to enhance cell permeability and target engagement within hydrophobic environments.

Data Presentation: Comparative Lipophilicity of Common Moieties

| Moiety | Structure | Approximate cLogP | Key Features |

| tert-Butyl | -C(CH₃)₃ | 1.9 - 2.1 | Standard lipophilic group, metabolically vulnerable at C-H bonds. |

| Adamantyl | -C₁₀H₁₅ | 3.3 - 3.5 | Highly lipophilic and rigid, but prone to hydroxylation. |

| This compound | -C₁₀H₁₄CF₃ | 4.5 - 4.8 | Extremely lipophilic, rigid, and metabolically robust. |

Note: cLogP values are estimates and can vary based on the calculation algorithm.

Experimental Protocols for Lipophilicity Determination

To accurately assess the impact of incorporating a TFM-Ad group, robust experimental measurement of lipophilicity is essential. The choice of method depends on the required throughput, desired pH range, and the specific properties of the compound.

Experimental Workflow: Selecting the Appropriate Lipophilicity Assay

An In-depth Technical Guide to the Solubility of 1-(Trifluoromethyl)adamantane in Organic Solvents

Introduction

1-(Trifluoromethyl)adamantane is a fascinating molecule that marries the rigid, three-dimensional structure of an adamantane cage with the unique electronic properties of a trifluoromethyl group. This combination results in a compound with high lipophilicity, thermal stability, and metabolic resistance, making it a valuable building block in medicinal chemistry and materials science.[1] However, the very properties that make it attractive also present challenges, particularly in terms of its solubility.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. As direct, quantitative solubility data for this compound is not extensively available in public literature, this guide focuses on the underlying principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and similar adamantane derivatives.

Physicochemical Properties and Their Influence on Solubility

Understanding the solubility of this compound begins with an examination of its molecular structure and the physicochemical properties of its constituent parts: the adamantane core and the trifluoromethyl substituent.

The Adamantane Cage: A Lipophilic Scaffold

Adamantane (C₁₀H₁₆) is a highly symmetrical, strain-free hydrocarbon with a cage-like structure resembling a diamondoid.[2] Its key characteristics relevant to solubility are:

-

Non-polarity: As a hydrocarbon, adamantane is inherently nonpolar and lipophilic. This leads to poor solubility in polar solvents like water but good solubility in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., chloroform, dichloromethane).[3]

-

Rigidity and High Melting Point: The rigid structure and strong intermolecular forces in the crystal lattice of adamantane result in a high melting point (270 °C).[2] A significant amount of energy is required to overcome these lattice forces, which can negatively impact solubility.

The Trifluoromethyl Group: A Solubility Modulator

The introduction of a trifluoromethyl (-CF₃) group at a bridgehead position of the adamantane core significantly alters the molecule's properties:

-

Increased Lipophilicity: The -CF₃ group is known to increase the lipophilicity of organic molecules.[4][5] This is expected to further enhance the solubility of the adamantane scaffold in nonpolar, lipophilic solvents.

-

High Electronegativity: The fluorine atoms in the -CF₃ group are highly electronegative, creating a strong dipole moment within the substituent. However, due to the symmetrical nature of the -CF₃ group, its overall contribution to the molecule's polarity is complex and does not necessarily translate to increased solubility in polar solvents.

-

Steric Bulk: The trifluoromethyl group is sterically demanding, comparable in size to an isopropyl group.[4] This can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

Predicted Physicochemical Properties of this compound

While extensive experimental data is scarce, some key physicochemical properties can be predicted:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₅F₃ | [6] |

| Molar Mass | 204.23 g/mol | [6] |

| Density | 1.220 ± 0.06 g/cm³ | [6] |

| Boiling Point | 188.1 ± 35.0 °C | [6] |

Based on these properties and the principles of "like dissolves like," we can predict that this compound will exhibit favorable solubility in nonpolar to moderately polar aprotic organic solvents.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like this compound in a solvent is governed by two primary energetic factors:

-

Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

Caption: Thermodynamic balance in the dissolution of a crystalline solid.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available quantitative data, a robust and reproducible experimental protocol is essential for researchers working with this compound. The isothermal saturation method is a gold standard for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[7][8]

Experimental Workflow

The following diagram outlines the key steps in the isothermal saturation method:

Caption: Isothermal saturation method workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, qNMR)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For adamantane derivatives, 24-48 hours is typically recommended. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any fine solid particles that could lead to an overestimation of solubility.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or qNMR with an internal standard) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Self-Validating System and Causality

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why continuous agitation? To maximize the surface area of the solid in contact with the solvent and accelerate the attainment of equilibrium.

-

Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[9]

-

Why filtration? To prevent undissolved microparticles from being included in the quantified sample, which is a common source of error.

Expected Solubility Trends

While quantitative data is not provided, a qualitative and semi-quantitative understanding of the solubility of this compound in various organic solvents can be predicted based on the principles discussed.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane, Toluene | High | "Like dissolves like." The nonpolar adamantane core has strong favorable interactions with these nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and lipophilicity to effectively solvate the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic compounds and should effectively solvate the lipophilic adamantane cage. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These are more polar than ethers but should still provide reasonable solubility. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones in terms of polarity and solvating ability for this type of compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polar, protic nature of alcohols may not be ideal for solvating the highly nonpolar adamantane cage. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Highly Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity of these solvents makes them less compatible with the nonpolar solute. |

| Water | - | Very Low / Insoluble | The highly nonpolar nature of this compound makes it immiscible with water.[3] |

Conclusion

The solubility of this compound in organic solvents is primarily dictated by its rigid, nonpolar adamantane core, with the trifluoromethyl group further enhancing its lipophilicity. While specific quantitative data is not widely published, a systematic approach based on established principles and a robust experimental protocol, such as the isothermal saturation method detailed in this guide, will enable researchers to accurately determine its solubility in their solvents of interest. A thorough understanding of these solubility characteristics is paramount for the successful application of this valuable compound in drug discovery and materials science.

References

-

The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Trifluoromethyl adamantane. (2024, April 10). ChemBK. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (n.d.). RSC Publishing. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. (2008, July 29). Journal of Chemical & Engineering Data. [Link]

-

Adamantane. (n.d.). Solubility of Things. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Adamantane. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PubMed Central. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PubMed Central. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. [Link]

-

solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. (n.d.). Environmental Toxicology and Chemistry. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl adamantane [chembk.com]

- 7. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1-(Trifluoromethyl)adamantane

Abstract

1-(Trifluoromethyl)adamantane is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the unique physicochemical properties conferred by its adamantane cage and trifluoromethyl group. The adamantane moiety offers a rigid, lipophilic scaffold that can enhance the metabolic stability and binding affinity of drug candidates[1][2]. The trifluoromethyl group, a common substituent in pharmaceuticals, can modulate a compound's electronic properties, lipophilicity, and metabolic resistance. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing experimental methodologies for its characterization, plausible decomposition pathways, and the implications of its thermal properties in various applications.

Introduction: The Significance of the Adamantane Scaffold and Trifluoromethylation

The adamantane cage, a highly symmetrical and strain-free tricyclic alkane, possesses an unusually high melting point for a hydrocarbon of its molecular weight[3][4]. This inherent stability is a key attribute that makes adamantane derivatives attractive for applications requiring robust molecular frameworks. When incorporated into drug molecules, the adamantane moiety can improve pharmacokinetic properties such as bioavailability and half-life[1].

The introduction of a trifluoromethyl (-CF3) group further enhances the molecular properties. The strong carbon-fluorine bonds contribute to increased thermal and metabolic stability. In drug design, the -CF3 group is often used to block metabolic oxidation and to fine-tune a molecule's interaction with biological targets. The synthesis of various (trifluoromethyl)adamantane derivatives has been explored, highlighting the accessibility of this chemical space for developing new functional molecules[5][6].

Understanding the thermal stability of this compound is crucial for its practical application. In pharmaceutical development, thermal stability data informs on storage conditions, shelf-life, and compatibility with manufacturing processes. In materials science, it dictates the operational limits of adamantane-containing polymers and other materials.

Experimental Characterization of Thermal Stability

The thermal stability of this compound can be rigorously evaluated using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass of residual material.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

Interpretation of TGA Data: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions[7]. Adamantane and its derivatives are known to exhibit solid-solid phase transitions[8][9].

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles to observe reversible phase transitions. A typical heating rate is 5-10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

Interpretation of DSC Data: Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., decomposition, crystallization) are observed as peaks in the DSC thermogram. The melting point is a sharp endothermic peak, and its value provides an indication of the purity and stability of the crystalline lattice.

Expected Thermal Properties of this compound

| Property | Expected Value/Observation | Rationale |

| Melting Point | High | The rigid, symmetrical adamantane cage leads to a stable crystal lattice, resulting in a high melting point[3][4]. |

| Decomposition Onset (TGA) | > 200 °C | The strong C-C bonds of the adamantane cage and the very strong C-F bonds of the trifluoromethyl group contribute to high thermal stability. |

| Phase Transitions (DSC) | Possible | Adamantane and its derivatives are known to undergo solid-solid phase transitions below their melting points[7][8][9]. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism. The weakest bond in the molecule will likely dictate the initiation step.

Initiation: The C-C bonds within the adamantane cage and the C-C bond connecting the trifluoromethyl group to the cage are the most likely points of initial cleavage. While C-F bonds are very strong, the C-C bond to the electron-withdrawing -CF3 group may be slightly weakened.

Propagation: Once initial radicals are formed (e.g., adamantyl radical and trifluoromethyl radical), a cascade of subsequent reactions can occur, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other this compound molecules.

-

Fragmentation: The adamantyl radical can undergo further fragmentation to form smaller, more volatile hydrocarbon fragments.

-

Recombination: Radicals can recombine to form a variety of decomposition products.

Termination: The reaction ceases when radicals combine to form stable, non-radical species.

The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) often involves the cleavage of C-C bonds as a key step, leading to the formation of perfluoroalkyl radicals[10][11]. This supports the proposed mechanism for this compound.

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

Caption: Proposed free-radical decomposition pathway for this compound.

Implications for Drug Development and Materials Science

The high thermal stability of this compound is a significant advantage in both pharmaceutical and materials science applications.

-

Drug Development: A high decomposition temperature suggests that drug candidates incorporating this moiety will likely have a long shelf-life and be stable under normal storage conditions. It also indicates that they can likely withstand common pharmaceutical processing steps, such as milling and granulation, which can generate localized heat. The adamantane scaffold is frequently used to enhance the properties of active pharmaceutical ingredients[1][12][13].

-